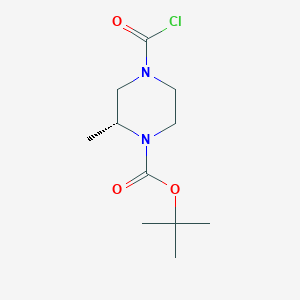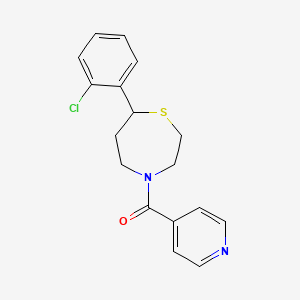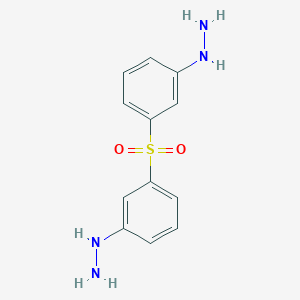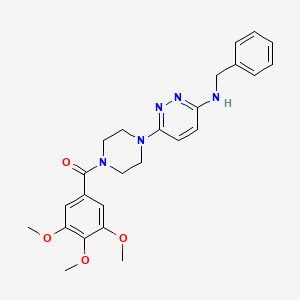
tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of tert-butyl carboxylate derivatives can be quite complex, as evidenced by the X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form . The crystal structure of these compounds is characterized by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. Similarly, the title compound in paper has two independent molecules with the piperazine ring adopting a chair conformation and various dihedral angles between the rings, indicating a complex three-dimensional structure.
Chemical Reactions Analysis
The tert-butyl carboxylate derivatives participate in a variety of chemical reactions. For instance, the compound tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an intermediate in the synthesis of a protein tyrosine kinase inhibitor . The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate involves coupling with aromatic aldehydes to afford Schiff base compounds . These reactions demonstrate the reactivity and versatility of tert-butyl carboxylate derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds in the crystal structure of certain derivatives can affect their melting points and solubility . The steric bulk of the tert-butyl group can also influence the reactivity and selectivity of these compounds in chemical reactions . The synthesis and characterization of these compounds often require careful analysis using techniques such as FTIR, NMR, and X-ray crystallography to determine their structure and properties .
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
- Tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is utilized in stereoselective synthesis. For example, it's used as a chiral auxiliary in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, as demonstrated in the synthesis of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are key building blocks in various biologically active compounds (Kubo et al., 1997).
Ligand Development for Histamine Receptors
- The compound has applications in medicinal chemistry, particularly in the development of ligands for histamine H4 receptors. Analogues containing this structure were optimized for potency, leading to compounds showing potential as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).
Crystallographic Studies
- It also finds use in crystallographic studies. The structure and conformation of related compounds have been elucidated, contributing to the understanding of molecular configurations and interactions (Kolter et al., 1996).
Hydroformylation Processes
- This compound is instrumental in hydroformylation processes for the synthesis of homochiral amino acid derivatives, which are significant in pharmaceutical applications (Kollár & Sándor, 1993).
Cascade Reactions for Pipecolic Acid Derivatives
- It's involved in cascade reactions leading to pipecolic acid derivatives, showcasing its versatility in organic synthesis (Purkayastha et al., 2010).
Hydrogenation Studies
- Used in hydrogenation studies to synthesize diastereomers of certain carboxylates, emphasizing its role in stereoselective synthetic chemistry (Scheffler et al., 2002).
Anticorrosive Properties
- It shows potential in anticorrosive applications, specifically for protecting carbon steel in corrosive environments (Praveen et al., 2021).
Synthetic Applications in Drug Development
- It is a key intermediate in the synthesis of biotin, a water-soluble vitamin important in metabolic cycles, and has been used in the synthesis of various biologically active compounds (Qin et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNUEQDNAAGMNY-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3000982.png)
![N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3000983.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3000984.png)
![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)


![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)
![N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000991.png)
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)



